trimucrin
Description
Overview of Snake Venom Disintegrins: Classification and Biological Significance
Snake venom disintegrins play a crucial role in the envenomation process by interfering with the host's hemostatic system, particularly by targeting integrin receptors. wikipedia.orgnih.gov Integrins are a superfamily of heterodimeric transmembrane glycoproteins that mediate cell-cell and cell-extracellular matrix interactions, serving as a final common pathway for processes like platelet aggregation and cell adhesion. wikipedia.orgebi.ac.uk
Disintegrins exert their effects by binding specifically to integrins, often through a characteristic arginine-glycine-aspartic acid (RGD) sequence motif. wikipedia.orgebi.ac.uk This RGD motif mimics the recognition sequence found in natural integrin ligands like fibrinogen, fibronectin, and vitronectin, thereby blocking the binding of these ligands to integrins and disrupting downstream signaling pathways. wikipedia.orgebi.ac.ukfrontiersin.org
The biological significance of disintegrins extends beyond their role in envenomation. Their ability to selectively modulate integrin function has made them valuable tools for studying cell adhesion, migration, and signaling. nih.govscielo.br Furthermore, their potent anti-platelet and anti-adhesive properties have led to significant interest in their potential as therapeutic agents for conditions such as thrombosis, cancer metastasis, and inflammation. wikipedia.orgelsevier.esebi.ac.ukscielo.br Indeed, some antiplatelet drugs currently in clinical use are derived from the structure of snake venom disintegrins. nih.govscielo.br
Introduction to Trimucrin: Source Organism and Identification as an RGD-Containing Disintegrin
This compound is a specific disintegrin that has been isolated and characterized from the venom of the Taiwan habu, Protobothrops mucrosquamatus (also known as Trimeresurus mucrosquamatus). uniprot.orgnih.govnih.gov It is a small-mass, cysteine-rich polypeptide. nih.govnih.gov
This compound was identified as an RGD-containing disintegrin, meaning its structure includes the crucial Arg-Gly-Asp tripeptide sequence responsible for binding to integrins. nih.govnih.gov This RGD motif is typically located within a flexible loop region of the protein, which is stabilized by disulfide bonds. google.comgoogle.com The presence of this motif is central to this compound's mechanism of action, allowing it to interact with and block the function of specific integrin receptors. nih.govnih.gov
Research has shown that this compound inhibits platelet aggregation by blocking the integrin αIIbβ3 (also known as glycoprotein (B1211001) IIb/IIIa, GPIIb/IIIa) on the surface of platelets. nih.govmdpi.comuniprot.org This integrin is essential for platelet aggregation, which is a key step in blood clot formation. wikipedia.orgebi.ac.uk By preventing the binding of fibrinogen to αIIbβ3, this compound effectively inhibits platelet clumping. wikipedia.orgmdpi.com
Beyond its anti-platelet activity, studies have also indicated that this compound possesses anti-inflammatory effects. nih.govnih.gov Research using cell lines such as THP-1 and RAW 264.7 macrophages has demonstrated that this compound can suppress lipopolysaccharide (LPS)-induced activation of these phagocytic cells. nih.govresearchgate.net This anti-inflammatory action appears to be mediated, at least in part, through the blockade of integrin αvβ3 and the subsequent inhibition of signaling pathways such as NF-κB and MAPK activation, leading to decreased release of pro-inflammatory mediators. nih.gov
Detailed research findings on this compound's interactions with integrins and its biological effects are crucial for understanding its potential therapeutic applications.
| Feature | Description |
| Source Organism | Protobothrops mucrosquamatus (Taiwan habu) uniprot.orgnih.govnih.gov |
| Classification | RGD-containing Disintegrin nih.govnih.gov |
| Key Motif | RGD (Arginine-Glycine-Aspartic acid) nih.govnih.gov |
| Primary Target Integrin | αIIbβ3 (platelets) nih.govmdpi.comuniprot.org, αvβ3 (phagocytes) nih.govnih.gov |
| Known Activities | Inhibition of Platelet Aggregation nih.govmdpi.com, Anti-inflammatory Effects nih.govnih.gov |
| Length | Approximately 73 amino acid residues mdpi.com |
This compound, like other disintegrins, represents a valuable subject of research for its potential in developing novel therapeutic agents that target integrin-mediated processes.
Properties
CAS No. |
158540-66-0 |
|---|---|
Molecular Formula |
C43H60N2O |
Synonyms |
trimucrin |
Origin of Product |
United States |
Isolation and Purification Methodologies for Trimucrin
Venom Collection and Initial Fractionation Strategies
The initial step in the isolation of trimucrin involves the careful collection of venom from Protobothrops mucrosquamatus. The crude venom is then subjected to initial fractionation to separate it into broad categories of components.
Lyophilized crude venom is dissolved in a buffer solution, typically Tris-HCl, and centrifuged to remove any insoluble material. The resulting supernatant, containing a heterogeneous mixture of proteins, is then subjected to a preliminary separation technique. Gel filtration chromatography is a commonly employed initial step. This method separates molecules based on their size.
In a typical procedure, the venom solution is loaded onto a Sephadex G-75 column. The proteins are then eluted with a buffer, and fractions are collected. The elution profile is monitored by measuring the absorbance of the eluate at 280 nm, which indicates the presence of proteins. Fractions containing proteins within the expected molecular weight range for disintegrins are pooled for further purification.
| Step | Technique | Matrix/Column | Elution Buffer | Outcome |
|---|---|---|---|---|
| 1 | Solubilization | N/A | 0.02 M Tris-HCl, pH 7.5 | Crude venom solution |
| 2 | Centrifugation | N/A | N/A | Clarified venom supernatant |
| 3 | Gel Filtration Chromatography | Sephadex G-75 | 0.02 M Tris-HCl, pH 7.5 | Separation into multiple fractions based on molecular size |
Chromatographic Separation Techniques for Disintegrin Enrichment
Following the initial size-based separation, the fractions containing disintegrins undergo further purification using more specific chromatographic techniques. Ion-exchange chromatography is a crucial step in this process, separating proteins based on their net charge at a particular pH.
The pooled fractions from the gel filtration step are applied to a cation-exchange column, such as CM-Sephadex C-50. The column is pre-equilibrated with a buffer at a specific pH. After loading the sample, a salt gradient, typically using sodium chloride (NaCl), is applied to elute the bound proteins. Proteins with a lower net positive charge will elute at lower salt concentrations, while those with a higher positive charge require higher salt concentrations for elution. The fractions are collected and assayed for their ability to inhibit platelet aggregation, a characteristic function of disintegrins.
| Step | Technique | Matrix/Column | Equilibration Buffer | Elution Condition | Outcome |
|---|---|---|---|---|---|
| 1 | Cation-Exchange Chromatography | CM-Sephadex C-50 | 0.02 M Tris-HCl, pH 7.5 | Linear gradient of 0-0.5 M NaCl in equilibration buffer | Further separation of disintegrin-containing fractions |
Advanced Purification and Homogeneity Assessment Approaches
The final stage of purification aims to achieve a highly pure and homogeneous preparation of this compound. This is typically accomplished using high-performance liquid chromatography (HPLC), a powerful technique that offers high resolution and sensitivity.
Reverse-phase HPLC (RP-HPLC) is often the final chromatographic step. The fractions enriched with this compound from the ion-exchange step are loaded onto a C18 column. Elution is carried out using a gradient of an organic solvent, such as acetonitrile, in the presence of an ion-pairing agent like trifluoroacetic acid (TFA). This method separates molecules based on their hydrophobicity. This compound, being a relatively hydrophobic peptide, will bind to the column and elute at a specific concentration of the organic solvent.
To assess the homogeneity of the purified this compound, several analytical techniques are employed. Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is used to determine the molecular weight and purity of the protein. A single band on the gel under reducing and non-reducing conditions indicates a high degree of purity. Further confirmation of homogeneity can be obtained through N-terminal amino acid sequencing and mass spectrometry, which provide precise information about the protein's identity and molecular mass.
| Step | Technique | Matrix/Column | Mobile Phase | Assessment Method | Outcome |
|---|---|---|---|---|---|
| 1 | Reverse-Phase HPLC | C18 column | Gradient of acetonitrile in 0.1% TFA | N/A | Highly purified this compound |
| 2 | Purity and Molecular Weight Analysis | N/A | N/A | SDS-PAGE | Confirmation of purity and apparent molecular weight |
| 3 | Sequence and Mass Confirmation | N/A | N/A | N-terminal sequencing and Mass Spectrometry | Verification of identity and precise molecular mass |
Molecular and Higher Order Structural Characterization of Trimucrin
Primary Amino Acid Sequence Elucidation and Bioinformatics Analysis
Trimucrin is a single polypeptide chain. The native form of this compound consists of 73 amino acid residues. uniprot.orgsemanticscholar.orgnih.gov A key feature of this compound, characteristic of many disintegrins, is the presence of an Arg-Gly-Asp (RGD) tripeptide sequence. nih.govsemanticscholar.orggoogle.comgoogle.com In this compound, this RGD sequence is located at positions 51-53. semanticscholar.org This RGD motif is crucial for its activity, as it mediates binding to integrins that recognize this sequence. nih.govgoogle.comgoogle.com The amino acid sequence of this compound has been elucidated, and its precursor protein, which also includes a hemorrhagic metalloproteinase, has been characterized through cDNA cloning. nih.gov Bioinformatics analysis reveals that this compound belongs to the disintegrin family and shares conserved cysteine residues with other disintegrins. nih.govresearchgate.net The UniProt database lists this compound from Protobothrops mucrosquamatus with the accession number Q7T1S0, indicating a length of 73 amino acids and evidence at the transcript level. uniprot.org
Conformational Analysis using Biophysical Spectroscopic Techniques
Biophysical spectroscopic techniques are valuable for analyzing the conformation and structural changes of proteins like this compound.
Circular Dichroism (CD) Spectroscopy for Secondary Structure
Circular Dichroism (CD) spectroscopy is a technique used to determine the secondary structure content of proteins, such as α-helices and β-sheets. science.govscience.gov While the provided search results mention the use of CD spectroscopy for structural analysis of other disintegrins and proteins researchgate.netscience.govgrafiati.com, specific data on the secondary structure of this compound as determined by CD is not explicitly provided. However, studies on other disintegrins have shown the presence of β-sheet structures. researchgate.net
Oligomeric State and Aggregate Characterization via Hydrodynamic Methods
Analytical Ultracentrifugation (AUC)
Analytical Ultracentrifugation (AUC) is a versatile technique used to determine the hydrodynamic and thermodynamic behavior of macromolecules in solution, providing insights into molecular weight, size distribution, shape, and interactions revistaavft.comcyberleninka.ru. AUC is an absolute method for molecular weight determination, not requiring calibration with known molecular weight standards cyberleninka.ru. It is particularly powerful for studying protein self-association and heterogeneity revistaavft.comsemanticscholar.org.
Studies involving RGD peptides and this compound have utilized analytical ultracentrifugation to measure dimerization constants nih.govresearchgate.net. While these studies indicate the applicability of AUC to investigate the association behavior of this compound or related RGD-containing molecules, specific detailed data regarding this compound's sedimentation behavior or precise dimerization constant from these AUC experiments were not available in the provided search results. AUC, through techniques like sedimentation velocity (SV-AUC), can provide quantitative assessment of the relative proportion of monomers to oligomers semanticscholar.org.
Dynamic Light Scattering (DLS)
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a technique that measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in solution nih.govmdpi.com. This allows for the determination of the translational diffusion coefficient, which can be converted to the hydrodynamic radius (rh) and provide information about the size and size distribution of molecules or particles nih.govmdpi.com. DLS is a quick, label-free, and non-destructive method useful for assessing the average size and aggregation state of proteins and other biological particles nih.govmdpi.com. It can also determine if multiple particle sizes are present in a sample by calculating the polydispersity index (PDI) mdpi.com.
While DLS is a standard technique for characterizing the size and homogeneity of protein samples, no specific research findings on the application of DLS to determine the hydrodynamic radius or aggregation state of this compound were found in the provided search results. Based on its general application, DLS could be used to assess the monodispersity of purified this compound and detect the presence of aggregates.
Size-Exclusion Chromatography with Multi-Angle Laser Light Scattering (SEC-MALLS)
Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic volume. When coupled with Multi-Angle Laser Light Scattering (MALLS), also known as Multi-Angle Light Scattering (MALS), the technique (SEC-MALLS or SEC-MALS) allows for the determination of the absolute molecular weight of molecules as they elute from the SEC column, independent of their elution volume. This combination is powerful for determining the oligomeric state and assessing the polydispersity of protein samples. By using multiple detectors, such as UV absorbance, light scattering, and refractive index detectors, SEC-MALLS can accurately measure the weight-averaged molecular mass.
SEC-MALLS is particularly suitable for determining the oligomerization states of proteins. Although SEC-MALLS is a valuable tool for protein characterization, no specific data or research findings on the application of SEC-MALLS to determine the molecular weight or oligomeric state of this compound were found in the provided search results. However, the technique is routinely used for analyzing protein aggregation mechanisms and assessing the quality of therapeutic protein preparations.
Advanced Structural Elucidation Techniques
For detailed, high-resolution structural information about this compound, advanced techniques are employed to determine its three-dimensional structure in solution or crystalline states.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of proteins in solution. NMR relies on the local environment of atomic nuclei to produce unique signals, providing detailed information on protein conformation, flexibility, and interactions. It is particularly valuable for studying proteins that may not readily crystallize or that undergo conformational changes in solution.
NMR has been used to solve the solution structures of other disintegrins. For instance, the solution structure of gamma-bungarotoxin, another snake venom protein containing an RGD sequence, has been determined by NMR spectroscopy, revealing a structure with loops extending from a disulfide-bridged core. While NMR is applicable to disintegrins, specific experimental solution structures for this compound determined by NMR were not found in the provided search results. The UniProt entry for this compound links to predicted structures but not experimental NMR structures uniprot.org.
X-ray Crystallography for Crystalline Structure
X-ray Crystallography is a primary technique for determining the atomic structure of crystalline materials, including proteins, at high resolution. The technique involves obtaining high-quality crystals of the protein, exposing them to an X-ray beam, and analyzing the resulting diffraction pattern to reconstruct the electron density map and determine the arrangement of atoms in the crystal lattice.
X-ray crystallography has been used to solve the crystal structures of some disintegrins. However, no specific experimental crystal structure for this compound determined by X-ray crystallography was found in the provided search results. While X-ray crystallography provides high-resolution structural details, it requires the successful crystallization of the protein, which can be a significant challenge for some proteins.
Cryo-Electron Microscopy (Cryo-EM) for Macromolecular Complexes
Cryo-Electron Microscopy (Cryo-EM) is a rapidly advancing technique used to determine the three-dimensional structure of macromolecules and macromolecular complexes, often in a near-native, frozen-hydrated state. Unlike X-ray crystallography, Cryo-EM does not require protein crystallization and is particularly well-suited for studying large, flexible complexes and different conformational states. Single-particle Cryo-EM involves imaging a large number of individual particles frozen in a thin layer of vitreous ice and computationally reconstructing a 3D map from the 2D projection images.
Cryo-EM is increasingly used in structural biology for determining the structures of large protein complexes. While this compound itself is a relatively small protein, it exerts its function by interacting with larger integrin complexes on cell surfaces nih.govresearchgate.netresearchgate.net. Cryo-EM could potentially be used to study the structure of this compound in complex with its target integrins, providing insights into the molecular basis of their interaction. However, no specific research findings on the application of Cryo-EM to study this compound or its complexes were found in the provided search results.
Given the absence of detailed experimental data for this compound using most of these advanced techniques in the provided search results, interactive data tables with specific structural parameters for this compound cannot be generated based on this information.
Molecular Mechanisms of Cellular and Subcellular Action of Trimucrin
Integrin Receptor Binding Specificity and Affinity
Trimucrin, as an RGD-containing disintegrin, primarily targets integrins that recognize the RGD motif. researchgate.netscielo.br Its binding specificity and affinity for different integrin subtypes are crucial for its diverse biological activities. scielo.brresearchgate.net
Interaction with Integrin αIIbβ3
This compound has been shown to inhibit platelet aggregation by blocking the platelet integrin αIIbβ3. researchgate.netmdpi.comairitilibrary.com This interaction prevents the binding of fibrinogen and other adhesive proteins to αIIbβ3, which is essential for platelet aggregation and thrombus formation. mdpi.comhaematologica.org Studies have indicated that this compound inhibits the ligand-binding function of integrin αIIbβ3 without inducing major conformational changes in the β3 subunit or causing integrin activation, a mechanism that may contribute to a better safety profile compared to some RGD-mimetic drugs that can induce cryptic epitope exposure and potential thrombocytopenia. mdpi.com
Interaction with Integrin αVβ3
This compound also interacts with integrin αVβ3, which is expressed on various cell types, including phagocytes and endothelial cells. nih.govresearchgate.netnih.gov Binding assays have demonstrated that integrin αVβ3 is a binding site for this compound on cells such as THP-1 and RAW 264.7 macrophages. nih.govresearchgate.net An anti-αVβ3 antibody specifically decreased the binding of fluorescein (B123965) isothiocyanate (FITC)-conjugated this compound, further confirming this interaction. nih.govresearchgate.net This interaction with αVβ3 on phagocytes is implicated in this compound's anti-inflammatory effects. nih.govresearchgate.netresearchgate.net
Role of the Arginine-Glycine-Aspartate (RGD) Motif in Ligand Recognition and Integrin Selectivity
The RGD motif is a key recognition sequence for a subfamily of integrins, including αIIbβ3 and αVβ3. scielo.brnih.gov This tripeptide sequence is typically located within a flexible loop of disintegrins, maintained by disulfide bridges. scielo.brimrpress.com The RGD motif confers upon disintegrins the ability to bind selectively to integrins, thereby inhibiting integrin-related functions. scielo.br While the RGD sequence is critical for integrin binding, variations in the amino acid sequences adjacent to the RGD loop can influence the specificity and affinity of disintegrins for different integrin receptors. scielo.brresearchgate.net The aspartate residue within the RGD motif is thought to be responsible for binding to integrin receptors that share a common beta subunit, while the other two residues (RG) and their surrounding amino acids may dictate specificity towards the alpha subunit. imrpress.com
Downstream Intracellular Signaling Pathway Modulation
Beyond direct integrin binding, this compound modulates intracellular signaling pathways downstream of integrin activation, contributing to its observed biological effects. nih.govresearchgate.net
Nuclear Factor-kappa B (NF-κB) Pathway Attenuation
This compound has been shown to suppress the activation of the Nuclear Factor-kappa B (NF-κB) pathway, particularly in the context of inflammation induced by stimuli like lipopolysaccharide (LPS). nih.govresearchgate.netresearchgate.netistanbul.edu.tr Studies have demonstrated that this compound significantly blocks the expression of NF-κB-related downstream inducible enzymes, such as inducible nitric oxide synthase (iNOS) and COX-2. nih.govresearchgate.netresearchgate.net Furthermore, this compound reverses the DNA-binding activity of NF-κB by suppressing the LPS-induced nuclear translocation of the p65 subunit and the cytosolic release of IκB. nih.govresearchgate.netresearchgate.net This attenuation of NF-κB signaling contributes to the reduction of proinflammatory mediators. nih.govresearchgate.netresearchgate.netresearchgate.net
Mitogen-Activated Protein Kinase (MAPK) Pathway Inhibition, including ERK1/2, JNK, and p38 Phosphorylation
This compound's anti-inflammatory effects are also associated with decreased phosphorylation of Mitogen-Activated Protein Kinases (MAPKs). nih.govresearchgate.netresearchgate.net this compound has been shown to inhibit the phosphorylation of key MAPK family members, including ERK1/2, JNK, and p38. nih.govresearchgate.netresearchgate.netsemanticscholar.org This inhibition of MAPK phosphorylation contributes to the suppression of inflammatory responses. nih.govresearchgate.netresearchgate.net The MAPK pathways, including ERK1/2, JNK, and p38, are crucial regulators of various cellular processes, including inflammation and the production of inflammatory mediators. mdpi.comfrontiersin.orgnih.gov By inhibiting these pathways, this compound modulates cellular responses to inflammatory stimuli. nih.govresearchgate.netresearchgate.net
Phosphatidylinositol 3-Kinase (PI3K)/Akt Signaling Axis Regulation
This compound has been shown to concentration-dependently inhibit the phosphorylation of key components within the Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathway. This pathway is crucial in regulating various cellular functions, including transcription, translation, proliferation, growth, and survival, and is activated by numerous cellular stimuli. genome.jpnih.gov Specifically, studies have demonstrated that this compound inhibits the LPS-induced phosphorylation of both PI3K and Akt in cells such as THP-1 and RAW 264.7 macrophages. nih.govncl.edu.twairitilibrary.com The PI3K/Akt pathway is a common signaling route downstream of several platelet receptors and is critical in modulating platelet hyperactivity. mdpi.com Inhibition of this axis by this compound contributes to its observed biological effects.
Focal Adhesion Kinase (FAK) Phosphorylation Interference
Focal Adhesion Kinase (FAK) is a cytoplasmic tyrosine kinase that plays a critical role in integrin-mediated signaling, cell adhesion, and migration. This compound has been found to interfere with the phosphorylation of FAK. Research indicates that this compound concentration-dependently inhibits the LPS-induced phosphorylation of FAK in phagocytes. nih.govncl.edu.twairitilibrary.com This interference with FAK phosphorylation is associated with this compound's anti-inflammatory effects and its ability to suppress the activation of phagocytes. nih.goveurekaselect.com FAK is a key element in outside-in signaling initiated by clustered integrins, which regulates processes like cell spreading and cytoskeletal reorganization. nih.gov
Modulation of Reactive Oxygen Species (ROS) Generation
This compound influences the generation of reactive oxygen species (ROS). Studies have shown that this compound decreases the release of ROS in LPS-activated phagocytes. nih.govresearchgate.netncl.edu.twairitilibrary.com Oxidative stress, caused by ROS production, plays a significant role in inflammatory processes and can activate transcription factors like NF-κB, leading to the release of pro-inflammatory cytokines. mdpi.com By reducing ROS production, this compound contributes to the attenuation of the inflammatory response.
Regulation of Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) Expression
This compound significantly blocks the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govresearchgate.netncl.edu.twairitilibrary.com These enzymes are downstream targets of nuclear factor kappaB (NF-κB) and are involved in the production of inflammatory mediators like nitric oxide (NO) and prostaglandins. nih.govresearchgate.netresearchgate.net COX-2, for instance, is induced by pro-inflammatory cytokines and its overexpression is linked to heightened inflammatory responses. researchgate.net By suppressing the expression of iNOS and COX-2, this compound reduces the production of these mediators, thereby contributing to its anti-inflammatory activity. This effect is associated with this compound's ability to interfere with signaling pathways like NF-κB and MAPK activation. nih.govresearchgate.net
Cellular Adhesion and Migration Inhibition Mechanisms
This compound inhibits the adhesion and migration of activated phagocytes. nih.govresearchgate.netncl.edu.twairitilibrary.com This effect is mediated, at least in part, through its interaction with integrin αVβ3, which serves as a binding site for this compound on these cells. nih.gov Integrins are crucial for mediating cell-cell and cell-matrix interactions, playing important roles in processes like inflammatory reactions, cell adhesion, and migration. researchgate.net Disintegrins like this compound, containing an RGD motif, can bind to integrins and prevent their interaction with extracellular matrix proteins and other cells, thereby influencing cell adhesion and migration. researchgate.net The inhibition of adhesion and migration by this compound in LPS-stimulated cells has been demonstrated in experimental settings, showing a concentration-dependent effect on adhesion to various extracellular matrix proteins like fibrinogen, collagen, and fibronectin. researchgate.net The ability of integrin antagonists, including RGD-mimetic compounds, to affect cell migration can be complex, with some studies suggesting they can either block or, in certain contexts, even promote migration depending on concentration and cellular context. nih.govplos.org However, research on this compound specifically indicates an inhibitory effect on the adhesion and migration of activated phagocytes. nih.govresearchgate.net
| Compound Name | PubChem CID |
| This compound | 91810664 |
Biological Activities of Trimucrin in Experimental Models
Anti-Inflammatory Effects in Cell-Based Assays
Trimucrin has demonstrated significant anti-inflammatory effects in various cell-based assay systems, particularly those involving phagocytes like monocytes and macrophages. These effects are often linked to the modulation of crucial signaling pathways involved in initiating and propagating inflammatory responses.
Inhibition of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6, IL-1β, IL-8)
Studies using lipopolysaccharide (LPS)-stimulated THP-1 and RAW 264.7 cells, common models for studying macrophage and monocyte activation, have shown that this compound can effectively reduce the release of key pro-inflammatory cytokines. This compound treatment led to a decrease in the production of tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) in these activated phagocytes. nih.govresearchgate.netresearchgate.net While IL-1β and IL-8 are also significant pro-inflammatory cytokines, the provided research specifically highlights the inhibitory impact of this compound on TNF-α and IL-6 levels in these experimental contexts. nih.govresearchgate.netresearchgate.net This suppression of cytokine production is a critical component of this compound's observed anti-inflammatory activity in vitro.
| Cell Type | Stimulus | Cytokine Inhibited | Key Finding | Source |
|---|---|---|---|---|
| THP-1 cells | LPS | TNF-α, IL-6 | Decreased release of pro-inflammatory cytokines. | nih.govresearchgate.netresearchgate.net |
| RAW 264.7 cells | LPS | TNF-α, IL-6 | Decreased release of pro-inflammatory cytokines. | nih.govresearchgate.netresearchgate.net |
Suppression of Phagocyte Activation and Function (e.g., THP-1 and RAW 264.7 Cells)
| Cell Type | Stimulus | Effect on Function | Signaling Pathway Inhibition | Binding Site | Source |
|---|---|---|---|---|---|
| THP-1 cells | LPS | Inhibits adhesion, migration | NF-κB, MAPKs, FAK, PI3K, Akt | Integrin αVβ3 | nih.govresearchgate.net |
| RAW 264.7 cells | LPS | Inhibits adhesion, migration | NF-κB, MAPKs, FAK, PI3K, Akt | Integrin αVβ3 | nih.govresearchgate.net |
Antithrombotic Properties in In Vitro and Ex Vivo Systems
This compound is well-recognized for its potent antithrombotic activities, which have been extensively investigated in both in vitro and ex vivo experimental models. These effects are primarily mediated through its interaction with platelet integrins.
Platelet Aggregation Inhibition Modalities
As an Arg-Gly-Asp (RGD)-containing disintegrin, this compound is a potent inhibitor of platelet aggregation induced by various agonists. mdpi.com Its primary mechanism of action involves blocking the platelet integrin αIIbβ3 (GPIIb/IIIa), a key receptor crucial for platelet aggregation and thrombus formation. mdpi.com Studies have demonstrated that this compound effectively diminishes platelet aggregation in response to agonists like adenosine (B11128) diphosphate (B83284) (ADP). nih.gov The inhibitory effect of this compound on platelet aggregation has been consistently observed in both in vitro assays using platelet-rich plasma and washed platelets, as well as in ex vivo studies utilizing blood samples from this compound-treated animals. mdpi.comnih.govresearchgate.netnih.gov
| System | Agonist Used | Effect on Platelet Aggregation | Mechanism of Inhibition | Source |
|---|---|---|---|---|
| In vitro | ADP, Collagen | Inhibited | Blockade of integrin αIIbβ3 | mdpi.comnih.govresearchgate.netnih.gov |
| Ex vivo | ADP, Collagen | Diminished | Blockade of integrin αIIbβ3 | mdpi.comnih.govresearchgate.netnih.gov |
Thrombus Formation Prevention in Mechanistic Studies
Beyond inhibiting platelet aggregation in suspension, this compound also actively prevents thrombus formation under flow conditions and in in vivo models. Its ability to block the interaction of platelets with adhesive proteins like collagen and fibrinogen via integrin αIIbβ3 is central to this effect, interfering with platelet adhesion and subsequent thrombus growth. mdpi.comnih.gov Experimental models, such as the illumination-induced mesenteric venous thrombosis model, have shown that this compound can effectively prevent the formation of occlusive thrombi in a dose-dependent manner. mdpi.com These mechanistic studies highlight this compound's capacity to interfere with critical steps in the coagulation cascade and platelet activation leading to thrombus formation.
| Model System | Effect on Thrombus Formation | Key Mechanism | Source |
|---|---|---|---|
| Illumination-induced venous thrombosis | Prevented occlusive thrombosis | Inhibition of platelet adhesion/aggregation via αIIbβ3 blockade | mdpi.com |
| Platelet adhesion assays (collagen/fibrinogen) | Inhibited adhesion | Blockade of integrin αIIbβ3 | nih.gov |
Cardioprotective Mechanisms in Murine Ischemia-Reperfusion Models
This compound has demonstrated significant cardioprotective effects in experimental models of myocardial ischemia-reperfusion (I-R) injury, a major contributor to damage following events like myocardial infarction. This protective capacity is linked to a multifaceted mechanism involving its antiplatelet, anti-inflammatory, and anti-apoptotic activities.
| Model System | Key Outcomes Measured | Proposed Mechanisms | Source |
|---|---|---|---|
| Murine Myocardial I-R Injury | Reduced arrhythmias, decreased mortality, reduced infarct volume, lower cardiac enzymes, improved cardiac function, increased survival | Antiplatelet activity, reduced neutrophil infiltration, modulation of apoptotic proteins (Bax, Caspase-3, Bcl-2) | nih.govairitilibrary.combiorxiv.org |
Attenuation of Myocardial Injury Markers
This compound has demonstrated the ability to attenuate markers of myocardial injury in experimental models of ischemia-reperfusion (I-R) injury. In rats subjected to myocardial I-R, this compound significantly reduced infarct volume compared to vehicle-treated animals. nih.govresearchgate.net It also led to a reduction in the levels of cardiac injury markers in carotid blood, including troponin-I, creatine (B1669601) kinase, and lactate (B86563) dehydrogenase activity. nih.govresearchgate.net Furthermore, this compound treatment improved cardiac function and survival rates following I-R injury. nih.govresearchgate.net These findings suggest a protective effect of this compound on myocardial tissue subjected to ischemic and reperfusion damage.
Modulation of Apoptotic Pathways (e.g., Bax, Caspase-3, Bcl-2)
Investigations into the mechanisms underlying this compound's cardioprotective effects have revealed its influence on apoptotic pathways. This compound treatment has been shown to modulate the expression of key proteins involved in apoptosis, such as Bax, Caspase-3, and Bcl-2. Specifically, studies have observed a significant downregulation of pro-apoptotic proteins like Bax and Caspase-3 in cardiac tissue following this compound administration in I-R models. nih.govresearchgate.netnih.gov Concurrently, this compound treatment resulted in the upregulation of the anti-apoptotic protein Bcl-2. nih.govresearchgate.netnih.gov This modulation of the Bax/Bcl-2 ratio and Caspase-3 activity indicates that this compound may exert its protective effects, in part, by inhibiting apoptosis in injured myocardial cells.
Reduction of Neutrophil Infiltration in Cardiac Tissue
Data from experimental studies on the effects of this compound on myocardial injury markers and apoptosis-related proteins are summarized in the table below:
| Parameter | Observation in I-R Model (vs. Vehicle) | Supporting Citations |
|---|---|---|
| Infarct Volume | Reduced | nih.govresearchgate.net |
| Troponin-I Levels | Reduced | nih.govresearchgate.net |
| Creatine Kinase Activity | Reduced | nih.govresearchgate.net |
| Lactate Dehydrogenase Activity | Reduced | nih.govresearchgate.net |
| Cardiac Function | Improved | nih.govresearchgate.net |
| Survival Rates | Improved | nih.govresearchgate.net |
| Bax Expression | Downregulated | nih.govresearchgate.netnih.gov |
| Caspase-3 Expression | Downregulated | nih.govresearchgate.netnih.gov |
| Bcl-2 Expression | Upregulated | nih.govresearchgate.netnih.gov |
| Neutrophil Infiltration | Reduced | nih.govresearchgate.net |
Investigational Role in Cellular Proliferation and Angiogenesis Based on Disintegrin Class Activity
As a member of the disintegrin family, this compound's activity is linked to its interaction with integrins, particularly those containing the RGD binding motif. nih.gov Integrins are crucial mediators of cell-cell and cell-matrix interactions that are fundamental to various biological processes, including cellular proliferation and angiogenesis. nih.gov
Disintegrins, by binding to integrins such as αvβ3 and α5β1, can interfere with integrin-mediated signaling pathways. These pathways are known to play roles in cellular proliferation and the formation of new blood vessels (angiogenesis), a process critical for tissue growth, wound healing, and also in pathological conditions like tumor development.
Engineered Trimucrin Variants and Derivatives for Research Applications
Rational Design of Trimucrin Mutants
Rational design involves the deliberate modification of a protein's amino acid sequence based on a detailed understanding of its structure and function. researchgate.net This approach allows for the creation of mutants with tailored properties, such as altered receptor binding affinity or increased specificity. For this compound, this strategy primarily targets the regions most critical for its interaction with integrins, namely the Arg-Gly-Asp (RGD) loop and its flanking amino acid residues.
The interaction of this compound with integrins, such as αIIbβ3 and αvβ3, is primarily mediated by its RGD sequence. nih.gov However, the amino acids within and surrounding this motif play a crucial role in determining the specificity and affinity of this binding. Site-directed mutagenesis allows researchers to substitute specific amino acids to probe these structure-function relationships.
One notable engineered variant is [KGDRR]this compound, a derivative created to explore the modulation of integrin binding. In this mutant, the Arginine (R) in the RGD motif is replaced with Lysine (B10760008) (K), forming a KGD sequence. The KGD motif is also known to interact with integrins, but it can alter the binding specificity and affinity compared to the canonical RGD sequence. While both RGD and KGD sequences can bind to integrin αIIbβ3, the subtle change in the side chain from the guanidinium (B1211019) group of arginine to the amino group of lysine can influence the precise nature of the interaction with the receptor's binding pocket. nih.govresearchgate.net
The addition of two Arginine (R) residues at the C-terminus of the peptide is another key modification in [KGDRR]this compound. These basic residues can further influence the electrostatic interactions between the disintegrin and the negatively charged surface of the integrin receptor, potentially enhancing binding affinity or altering specificity. Research on other disintegrins has shown that C-terminal modifications can significantly impact their biological activity.
Table 1: Impact of Amino Acid Modifications on this compound Derivative
| Variant | Modification | Sequence Motif | Potential Impact on Integrin Binding |
|---|---|---|---|
| Native this compound | - | RGD | Binds to integrins αIIbβ3 and αvβ3. nih.gov |
| [KGDRR]this compound | R -> K substitution | KGD | Alters binding specificity and affinity for integrin αIIbβ3. |
This table is generated based on the principles of disintegrin-integrin interactions and specific data on the [KGDRR]this compound derivative.
The conformation of the RGD loop is critical for its presentation to the integrin binding site. The loop's flexibility and the spatial orientation of the Arg, Gly, and Asp side chains are maintained by a scaffold of disulfide bonds within the this compound molecule. researchgate.net Modifications that alter the loop's structure can have profound effects on function. For instance, changing the length of the loop or altering the flanking amino acids can constrain its conformation, leading to either enhanced or diminished binding. nih.gov
In the case of [KGDRR]this compound, replacing Arginine with Lysine not only changes the chemical nature of the interacting side chain but also subtly alters the conformational dynamics of the loop. This modification, combined with the C-terminal additions, serves to modulate the functional activity of the disintegrin, making it a valuable tool for studying the nuanced requirements for integrin αIIbβ3 antagonism. ncku.edu.tw
Conjugation Strategies for Enhanced Research Utility and Stability
Chemical conjugation strategies are employed to attach molecules to this compound that can improve its characteristics for experimental use. These modifications can enhance its stability in biological fluids, increase its hydrodynamic size to alter its pharmacokinetic profile, or add reporter tags for visualization and quantification in various assays.
PEGylation is a widely used technique that involves the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a protein. uliege.be This process can significantly increase the hydrodynamic volume of the molecule, which in turn can protect it from enzymatic degradation and reduce its clearance rate from circulation in in vivo experimental models. mdpi.comacs.org
A PEGylated version of the [KGDRR]this compound derivative, referred to as PEG-RR, has been developed and studied. ncku.edu.tw By attaching a PEG polymer to the N-terminus of the [KGDRR]this compound peptide, researchers were able to significantly improve its pharmacokinetic profile. The PEG chain shields the peptide from proteases and increases its size, thereby preventing rapid renal clearance. mdpi.comresearchgate.net
Experimental data shows that this modification extends the biological half-life of the molecule considerably. The half-life of the unmodified [KGDRR]this compound (RR) was determined to be 15.65 hours, whereas the PEGylated version (PEG-RR) exhibited a longer half-life of 20.45 hours. ncku.edu.tw This enhanced stability and prolonged circulation make PEG-RR a more effective tool for in vivo studies requiring sustained integrin blockade. Furthermore, PEG-RR demonstrated greater potency in inhibiting platelet aggregation compared to its non-PEGylated counterpart. ncku.edu.twresearchgate.net
Table 2: Comparison of Unmodified vs. PEGylated [KGDRR]this compound
| Property | [KGDRR]this compound (RR) | PEGylated [KGDRR]this compound (PEG-RR) | Reference |
|---|---|---|---|
| Molecular Mass (Da) | ~8,036 | ~37,977 | researchgate.net |
| Biological Half-life | 15.65 hours | 20.45 hours | ncku.edu.tw |
| Antiplatelet Activity | Standard Potency | Higher Potency (Lower IC50) | ncku.edu.twresearchgate.net |
| Stability | Susceptible to degradation/clearance | Increased protection from degradation and clearance | mdpi.com |
This interactive table summarizes the key enhancements achieved through the PEGylation of the this compound derivative.
Fluorescently labeling proteins is an indispensable technique for modern biological research, enabling the direct visualization and quantification of molecular interactions. nih.govnih.gov Developing a fluorescently tagged version of this compound would provide a powerful tool for a variety of research applications, including receptor binding assays, cellular uptake studies, and imaging of integrin distribution on the cell surface.
While specific studies detailing a fluorescently tagged this compound are not prominent, the methodology for creating such a derivative is well-established. A common approach involves conjugating a fluorescent dye, such as fluorescein (B123965) isothiocyanate (FITC) or a member of the Alexa Fluor family, to the this compound molecule. The conjugation typically targets primary amines, such as the N-terminus or the side chain of lysine residues. Care must be taken to ensure that the label does not interfere with the RGD loop's ability to bind to integrins.
Such a fluorescent probe could be used in:
Flow Cytometry: To quantify the binding of this compound to cells expressing specific integrins.
Fluorescence Microscopy: To visualize the localization of this compound on the cell surface and track its internalization, providing insights into receptor trafficking. researchgate.net
In Vitro Binding Assays: To develop high-throughput screening assays for identifying other molecules that compete with this compound for integrin binding.
The creation of a fluorescently tagged this compound would eliminate the need for secondary detection methods (like antibodies), streamlining experimental protocols and allowing for real-time analysis of its interaction with cells. nih.gov
Comparative Analysis with Other Disintegrins and Integrin Modulators
Structural and Functional Similarities with Other Snake Venom Disintegrins (e.g., Rhodostomin, Elegantin)
Snake venom disintegrins share common structural features, including a cysteine-rich polypeptide chain and an RGD (or sometimes KGD, VGD, MGD, WGD) sequence located within a flexible loop. frontiersin.orgmdpi.com This RGD motif is a key element for binding to integrin receptors such as αIIbβ3, αvβ3, and α5β1. frontiersin.orggoogle.commdpi.com The specific conformation of the RGD loop, often stabilized by disulfide bridges, contributes significantly to the high affinity and inhibitory effect of disintegrins on platelet aggregation and cell adhesion compared to linear RGD peptides. mdpi.com
Rhodostomin (Rho), from Agkistrodon rhodostoma, is another well-studied RGD-containing disintegrin. nih.govgoogle.comuni-freiburg.de Elegantin is also a disintegrin, and studies have investigated its RGD motif and linker domain in the context of integrin binding. researchgate.netresearchgate.net While disintegrins like trimucrin, rhodostomin, and elegantin all target integrins via the RGD motif, variations in their amino acid sequences, particularly in the RGD loop and C-terminal regions, can lead to differences in their binding specificity and affinity for different integrins. frontiersin.orgnih.govresearchgate.netnih.gov For instance, studies comparing rhodostomin and echistatin (B137904) (another disintegrin) have shown that despite similar RGD loop conformations, differences in their C-terminal regions and disulfide bond patterns can result in functional disparities in inhibiting various integrins. nih.gov The C-terminal region, in addition to the RGD loop, is considered important for integrin recognition. nih.gov
Research involving chimeric proteins and mutations in the RGD loop and C-terminus of disintegrins like rhodostomin and elegantin has provided insights into how these regions mutually affect their conformations and influence integrin binding specificity and activity. nih.govresearchgate.netresearchgate.netresearchgate.net For example, mutations in the RGD loop of rhodostomin have been shown to affect its activity against integrin αIIbβ3. nih.gov Similarly, the linker domain in elegantin has been shown to play a role in its inhibitory activity towards α5β1-mediated cell adhesion. researchgate.net
While specific detailed structural comparisons of this compound directly with rhodostomin and elegantin at the atomic level (e.g., through crystallography of integrin-disintegrin complexes) are scarce, the shared RGD motif and cysteine-rich scaffold indicate fundamental structural similarities common to this class of snake venom proteins. frontiersin.org Their functional similarities lie in their shared ability to antagonize integrin function, primarily by blocking the binding of natural ligands containing the RGD sequence. frontiersin.orgmdpi.comannualreviews.org
Differential Mechanisms of Action Compared to Synthetic RGD Mimetics
Both snake venom disintegrins like this compound and synthetic RGD mimetics are designed to target integrins that recognize the RGD sequence. mdpi.commdpi.comannualreviews.orgwikipedia.orgnih.govnih.gov However, they exhibit differential mechanisms of action due to fundamental differences in their structure and origin.
Disintegrins are relatively larger polypeptide chains (4-15 kDa) with a complex three-dimensional structure stabilized by multiple disulfide bonds. mdpi.commdpi.commdpi.com This intricate structure presents the RGD motif in a specific conformation that contributes to high binding affinity and selectivity for certain integrins. mdpi.com For example, this compound, like some RGD mimetics such as eptifibatide, inhibits platelet aggregation by blocking integrin αIIbβ3. mdpi.com However, the larger size and specific folding of disintegrins can influence their interaction with integrins beyond just the RGD sequence. The C-terminal region and linker domains can also play a role in integrin recognition and modulating activity. researchgate.netnih.gov
Synthetic RGD mimetics, on the other hand, are typically smaller molecules or peptides. wikipedia.orgnih.gov Linear RGD peptides often suffer from low binding affinity, rapid degradation, and lack of specificity. wikipedia.orgnih.gov To overcome these limitations, synthetic mimetics are often cyclized or incorporate other modifications to increase affinity, improve stability, and enhance selectivity for specific integrins, such as αVβ3 over αIIbβ3. wikipedia.orgnih.gov Some synthetic RGD mimetics are designed to mimic the specific steric presentation of the RGD loop found in disintegrins. mdpi.com
The mechanism of action of RGD mimetics involves acting as decoys that prevent natural adhesion proteins from binding to integrins. annualreviews.org While both disintegrins and synthetic mimetics achieve this blockade, the larger size and structural complexity of disintegrins may lead to different binding kinetics or induce distinct conformational changes in the integrin upon binding compared to smaller synthetic molecules. The specific context in which the RGD motif is presented within the larger disintegrin structure, influenced by flanking sequences and disulfide bonds, can impact the precise mode of integrin interaction and downstream signaling. frontiersin.orgmdpi.com
Furthermore, some synthetic RGD peptides have been engineered with additional features, such as a hydroscopic C-terminal sequence, to promote spontaneous adherence to surfaces, providing a multi-modal mechanism for optimizing cell attachment and integrin activation in biomaterial applications. cellgs.com This highlights a difference in potential applications and engineered functionalities compared to naturally occurring disintegrins.
Methodological Considerations in Trimucrin Research
In Vitro Cell Culture Models
In vitro cell culture models are fundamental to studying the direct effects of trimucrin on specific cell types involved in inflammation and thrombosis. Commonly used cell lines and primary cells include human THP-1 monocytic cells, murine RAW 264.7 macrophages, and platelet-rich plasma.
Human THP-1 monocytic cells are widely used as an in vitro model to study the inflammatory function of macrophages researchgate.netnih.govrjeid.com. These cells can be differentiated into macrophage-like cells upon stimulation, closely mimicking primary human macrophages rjeid.commdpi.com. Studies have demonstrated that this compound inhibits lipopolysaccharide (LPS)-induced stimulation of THP-1 cells nih.govhpcr.jp. For instance, this compound has been shown to decrease the release of pro-inflammatory cytokines like TNFα and IL-6 in LPS-activated THP-1 cells researchgate.netmdpi.com. The adhesion of THP-1-derived macrophages to extracellular matrix proteins like fibrinogen and vitronectin is also affected by disintegrins, including those that may act similarly to this compound, by influencing αvβ3 integrin mdpi.com.
Murine RAW 264.7 macrophages are another frequently employed cell line for evaluating the immunomodulatory activity of various compounds, including snake venom components tjnpr.org. Similar to THP-1 cells, RAW 264.7 macrophages are stimulated with LPS to induce an inflammatory response. Research indicates that this compound inhibits LPS-induced stimulation of RAW 264.7 cells nih.govhpcr.jp. This compound has been observed to decrease the release of pro-inflammatory cytokines and inhibit the adhesion and migration of LPS-activated RAW 264.7 cells nih.gov. The binding site for this compound on both THP-1 and RAW 264.7 cells has been identified as integrin αVβ3 nih.govresearchgate.net.
Platelet-rich plasma (PRP) is utilized to investigate the direct impact of this compound on platelet aggregation and function. PRP is a concentrated preparation of platelets derived from whole blood hopkinsmedicine.org. Studies involving this compound have assessed its antiplatelet aggregation activity using in vitro systems, sometimes comparing native this compound with modified forms ufu.brdntb.gov.ua. While the precise mechanisms of PRP in therapeutic applications are still being explored, its use in research allows for the study of compounds that modulate platelet behavior hopkinsmedicine.orgmdpi.com.
Biochemical and Molecular Biology Assays
A range of biochemical and molecular biology techniques are employed to dissect the signaling pathways and molecular targets of this compound.
Western Blotting for Protein Expression and Phosphorylation Profiling
Western blotting is a standard technique used to detect and quantify specific proteins in a sample and to analyze protein phosphorylation azurebiosystems.combio-rad.com. In this compound research, Western blotting has been instrumental in examining the expression levels of key proteins involved in inflammatory and signaling pathways mdpi.comsignosisinc.com. Studies have used Western blot analysis to assess the impact of this compound on the activation of signaling molecules like mitogen-activated protein kinases (MAPKs), including p38MAPK, JNK, and ERK, and the expression of downstream enzymes such as inducible nitric oxide synthase (iNOS) and COX-2 in LPS-stimulated cells nih.govresearchgate.net. For instance, this compound has been shown to decrease MAPK phosphorylation nih.gov. Western blotting can also be used to confirm alterations in protein levels, such as TRIM proteins in macrophages nih.gov. The technique involves separating proteins by gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies azurebiosystems.comthermofisher.com.
Flow Cytometry for Cell Binding and Activation State Analysis
Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of cells, including cell surface protein expression, intracellular signaling, and cell activation states nih.govthermofisher.com. In the context of this compound research, flow cytometry has been used to assess the binding of this compound to cells and to analyze changes in cell activation markers rjeid.commdpi.comthermofisher.com. Studies have employed flow cytometry to demonstrate the concentration-dependent binding of fluorescein (B123965) isothiocyanate (FITC)-conjugated this compound to THP-1 and RAW 264.7 cells nih.govresearchgate.net. Furthermore, flow cytometry, often combined with specific fluorescent antibodies, allows for the quantitative analysis of single cells within heterogeneous populations, enabling researchers to study the responsive state of complex cell populations like immune cells nih.govthermofisher.com. This method can also be used to analyze the activation state of integrins and other cell surface receptors that may interact with this compound sci-hub.senih.govnih.gov.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine and Mediator Quantification
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunoassay for detecting and quantifying soluble proteins, such as cytokines and other mediators, in biological samples bdbiosciences.comh-h-c.comnih.gov. ELISA is known for its specificity, sensitivity, and high-throughput capabilities h-h-c.comrndsystems.com. In this compound studies, ELISA has been employed to measure the levels of pro-inflammatory cytokines released by activated cells. For example, ELISA has been used to quantify the production of TNFα and IL-6 in the conditioned media of LPS-stimulated THP-1 and RAW 264.7 cells treated with this compound researchgate.netmdpi.com. This assay is crucial for evaluating the anti-inflammatory potential of this compound by assessing its ability to modulate the release of these inflammatory mediators nih.govrndsystems.com. The sandwich ELISA format, commonly used for cytokine quantification, involves capturing the target cytokine with a specific antibody coated on a plate and then detecting it with a labeled antibody bdbiosciences.comnih.gov.
Table 1: Effect of this compound on Cytokine Production in LPS-Stimulated Cells
| Cell Type | Stimulus | Treatment (this compound) | Cytokine | Effect on Cytokine Release | Source |
| THP-1 Macrophages | LPS | Present | TNFα | Decreased | researchgate.netmdpi.com |
| THP-1 Macrophages | LPS | Present | IL-6 | Decreased | researchgate.netmdpi.com |
| RAW 264.7 Macrophages | LPS | Present | TNFα | Decreased | nih.gov |
| RAW 264.7 Macrophages | LPS | Present | IL-6 | Decreased | nih.gov |
Gel Shift Assays for DNA-Binding Activity (e.g., NF-κB)
Gel shift assays, also known as Electrophoretic Mobility Shift Assays (EMSA), are used to detect sequence-specific DNA-binding proteins and analyze their activity licorbio.comrockland.comwordpress.com. This technique is particularly useful for studying transcription factors like NF-κB, which regulate gene expression by binding to specific DNA sequences signosisinc.comlicorbio.com. In this compound research, gel shift assays have been utilized to investigate the effect of this compound on the DNA-binding activity of NF-κB rjeid.comnih.govmdpi.com. This compound has been shown to reverse the DNA-binding activity of NF-κB by suppressing the LPS-induced nuclear translocation of p65 and the cytosolic IκB release nih.gov. The assay is based on the principle that a protein-DNA complex migrates slower than free DNA in a non-denaturing gel, resulting in a "shift" in mobility that can be visualized using labeled DNA probes licorbio.comrockland.comwordpress.com.
Future Research Directions and Unexplored Avenues for Trimucrin Studies
Elucidation of Novel Binding Partners and Receptor Interactions beyond Integrins
While trimucrin's primary interaction is with integrin αVβ3, exploring potential binding partners beyond the integrin family is a crucial avenue for future research. nih.gov Disintegrins, in general, are known to interact with integrins, but the possibility of off-target or secondary interactions with other cell surface receptors, signaling molecules, or extracellular matrix components cannot be excluded. Identifying such interactions could reveal additional mechanisms contributing to this compound's observed biological effects, such as its anti-inflammatory properties which involve the blockade of NF-κB and MAPK activation. nih.gov Techniques such as pull-down assays, cross-linking followed by mass spectrometry, and advanced live-cell imaging could be employed to identify and validate novel binding partners. Understanding these interactions could broaden the potential therapeutic scope of this compound or inspire the design of modified disintegrins with enhanced specificity for particular targets.
Investigation of Post-Translational Modifications and their Impact on this compound Activity
Post-translational modifications (PTMs) are known to significantly influence protein function, stability, localization, and interactions. abcam.comthermofisher.com Investigating whether this compound undergoes PTMs in its native form or upon administration could provide valuable insights into the regulation of its activity and half-life. Phosphorylation, glycosylation, ubiquitination, and other modifications can alter protein conformation and binding affinity. abcam.comaptamergroup.comwikipedia.org Identifying specific PTM sites on this compound and understanding the enzymes responsible for these modifications could open possibilities for modulating this compound's activity or developing modified versions with improved pharmacological properties. Techniques such as mass spectrometry-based proteomics could be utilized to identify potential PTMs. abcam.com
High-Throughput Screening for Structure-Activity Relationship (SAR) and Ligand Design
A comprehensive understanding of the structure-activity relationship (SAR) of this compound is essential for rational design of novel disintegrin-based therapeutics. azolifesciences.comwikipedia.orgcollaborativedrug.com High-throughput screening (HTS) coupled with SAR analysis can help identify key structural elements of this compound responsible for its affinity and specificity towards integrins or other potential targets. azolifesciences.comwikipedia.orgcollaborativedrug.com By synthesizing and testing libraries of this compound analogs with targeted modifications, researchers can delineate the contribution of specific amino acid residues or structural motifs to its biological activity. wikipedia.org This information can then be used for the rational design of smaller peptides or non-peptidic mimetics that retain or enhance the desired therapeutic effects of this compound while potentially improving pharmacokinetic properties and reducing immunogenicity. nih.gov
Development of this compound as a Molecular Probe for Integrin Biology Research and Signaling Pathway Dissection
Given its specific binding to integrin αVβ3, this compound holds potential as a valuable molecular probe for studying integrin biology and dissecting downstream signaling pathways. nih.gov Fluorescently labeled or immobilized this compound could be used to visualize integrin distribution on cell surfaces, track integrin dynamics during cellular processes like adhesion and migration, and quantify integrin expression levels. nih.gov Furthermore, using this compound to selectively block αVβ3 activity can help researchers understand the specific roles of this integrin in various cellular functions and signaling cascades, including those involving FAK, PI3K, Akt, NF-κB, and MAPK, which have been shown to be modulated by this compound. nih.gov This approach can aid in clarifying the complex signaling networks initiated by integrin-ligand interactions and their implications in physiological and pathological conditions. mdpi.comnih.govthermofisher.comnih.gov
Q & A
Q. What are the primary biochemical pathways affected by Trimucrin, and how can researchers design experiments to investigate these pathways?
To identify pathways, begin with in silico ligand-receptor docking studies to predict interaction sites, followed by in vitro assays (e.g., ELISA, Western blotting) to validate binding affinity and downstream signaling. Use RNA sequencing or proteomic profiling to map transcriptomic or protein-level changes post-Trimucrin exposure. For mechanistic depth, employ CRISPR-Cas9 knockouts of predicted target proteins and assess functional recovery . Experimental designs should include controls for off-target effects and dose-response curves to establish causality.
Q. How can researchers identify knowledge gaps in this compound research to formulate focused hypotheses?
Conduct systematic literature reviews using databases like PubMed and Web of Science, prioritizing recent studies (post-2020). Use keyword combinations (e.g., "this compound AND pharmacokinetics," "this compound AND inflammation") to map existing findings. Tools like VOSviewer can visualize research clusters and underexplored areas (e.g., this compound’s role in neuroinflammation). Avoid redundancy by cross-referencing preprints and registered clinical trials .
Q. What are the key considerations for ensuring reproducibility in this compound experiments?
Document all protocols in line with NIH guidelines (e.g., ARRIVE for preclinical studies), including batch numbers of reagents, equipment calibration data, and environmental conditions (e.g., cell culture humidity). Use orthogonal validation methods (e.g., corroborate ELISA results with flow cytometry) and share raw datasets via repositories like Zenodo. Include detailed statistical power analyses to justify sample sizes .
Advanced Research Questions
Q. How should researchers address contradictory findings in this compound’s mechanism of action across different experimental models?
Apply contradiction analysis frameworks:
- Principal Contradiction Identification : Determine if discrepancies arise from model-specific variables (e.g., murine vs. human cell lines) or methodological differences (e.g., dosing regimens).
- Triangulation : Validate results using multiple techniques (e.g., surface plasmon resonance for binding kinetics alongside functional assays).
- Meta-Regression : Statistically analyze pooled data from conflicting studies to identify moderating variables (e.g., pH-dependent activity) .
Q. What statistical and computational methods are recommended for analyzing high-dimensional data in this compound studies?
For omics data, use dimensionality reduction (PCA, t-SNE) followed by machine learning (random forests, neural networks) to identify biomarkers. Validate findings with Bayesian hierarchical modeling to account for experimental variability. For network pharmacology, employ STRING or KEGG Mapper to reconstruct pathway interactions and simulate perturbations .
How can interdisciplinary approaches resolve complex questions about this compound’s pharmacokinetics and pharmacodynamics?
Integrate computational chemistry (molecular dynamics simulations for binding stability), pharmacometrics (compartmental modeling for absorption/distribution), and clinical data (Phase I metabolite profiling). Collaborate with bioinformaticians to build predictive PK/PD models using tools like GastroPlus or Simcyp. Cross-validate predictions with ex vivo organoid models .
Methodological Notes
- Data Presentation : Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry) for figures: prioritize clarity, avoid overcrowded chemical structures, and use color-coding for comparative analyses .
- Ethical Compliance : For animal studies, include ethics committee approval numbers, housing conditions, and anesthesia protocols in the Methods section .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
